EED Binding Affinity: Fragment vs. Lead
As a deconstructed fragment hit, 3-(3-methoxybenzyl)piperidine HCl (fragment 2) exhibits an EED Kd of 32,000 nM and an IC50 of 95,000 nM in a PRC2 functional assay. While this represents a decrease in absolute potency compared to the original HTS hit compound 1 (low micromolar IC50), the fragment serves as the essential starting point for a successful structure-guided optimization campaign that ultimately yielded compounds with submicromolar cellular activity, such as compound 16 (IC50 = 1,300 nM) [1][2]. The key value proposition is not its absolute potency but its combination of a validated binding mode with high ligand efficiency (LE) compared to the initial hit, making it the preferred chemical starting point for EED-targeted lead optimization programs [3].
| Evidence Dimension | EED Binding Affinity and Functional Inhibition |
|---|---|
| Target Compound Data | Kd = 32,000 nM; IC50 = 95,000 nM (Fragment 2) |
| Comparator Or Baseline | Compound 16 (optimized lead from the same series): IC50 = 1,300 nM. Compound 1 (original HTS hit): IC50 in the low micromolar range (exact value not disclosed; described as >1 order of magnitude more potent than fragment). |
| Quantified Difference | Fragment 2 is >10-fold less potent than the final optimized lead compound 16 but possesses superior ligand efficiency relative to the original hit compound 1. |
| Conditions | PRC2 methyltransferase inhibition assay using histone H3[21-44, K27MeO] as substrate; EED binding confirmed by X-ray crystallography (PDB: 5U5K) and BindingDB. |
Why This Matters
Procurement of the validated fragment is essential for research groups building on the established Novartis chemical series, as it guarantees a structurally characterized starting point with documented binding mode and tractable SAR—attributes absent from untested positional isomers.
- [1] Lingel, A.; Sendzik, M.; Huang, Y.; Shultz, M.D.; et al. Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase. J. Med. Chem. 2017, 60 (1), 415-427. View Source
- [2] BindingDB. Entry for PDB 5U5K showing Kd=32000 nM, IC50=95000 nM for the target compound; entry for compound 16 showing IC50=1300 nM. Data derived from PubMed ID 27992714. View Source
- [3] Practical Fragments. Fragments vs PRC2: ligand deconstruction. 2017. Details the improvement in ligand efficiency when transitioning from the original hit to the fragment. View Source
